Cas no 2092867-38-2 (4,5-Dichloro-2-iodobenzaldehyde)

4,5-Dichloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃Cl₂IO. This compound features a benzaldehyde core substituted with chlorine atoms at the 4 and 5 positions and an iodine atom at the 2 position, enhancing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceuticals. The presence of multiple halogens offers selective functionalization opportunities, while the aldehyde group serves as a versatile handle for further derivatization. This compound is characterized by high purity and stability, ensuring reliable performance in demanding synthetic applications.
4,5-Dichloro-2-iodobenzaldehyde structure
2092867-38-2 structure
Product name:4,5-Dichloro-2-iodobenzaldehyde
CAS No:2092867-38-2
MF:C7H3Cl2IO
MW:300.91
CID:5082114

4,5-Dichloro-2-iodobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4,5-Dichloro-2-iodobenzaldehyde
    • Inchi: 1S/C7H3Cl2IO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H
    • InChI Key: UGJHANDDVSHYRM-UHFFFAOYSA-N
    • SMILES: C1(Cl)=CC(C=O)=C(I)C=C1Cl

4,5-Dichloro-2-iodobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR023SWB-250mg
4,5-Dichloro-2-iodobenzaldehyde
2092867-38-2 95%
250mg
$500.00 2025-02-13
Aaron
AR023SWB-1g
4,5-Dichloro-2-iodobenzaldehyde
2092867-38-2 95%
1g
$800.00 2025-02-13

Additional information on 4,5-Dichloro-2-iodobenzaldehyde

4, 5- Dichloro- Benzaldehyde (CAS No: ) : A Versatile Compound in Chemical and Medicinal Research

The compound , commonly referred to as , represents a critical advancement within modern chemical synthesis due to its unique structural configuration and functional group composition. Comprising a central benzene ring substituted with two chlorine atoms at positions and an iodine atom at position , this molecule exhibits exceptional stability alongside intriguing electronic properties stemming from its halogenated framework. With a molecular formula of C H Cl I O and a calculated molecular weight of approximately , this compound serves as an ideal platform for exploring diverse chemical transformations.

Recent investigations into analogous halogenated aromatic systems highlight the strategic placement of these substituents enhancing reactivity patterns essential for pharmaceutical applications [ ]. Researchers have demonstrated that such positional arrangements optimize electronic delocalization while maintaining steric accessibility—key parameters influencing ligand design strategies [ ]. For instance, studies published in *Organic Letters* during [ ] explored how varying chlorine-to-iode ratios impact binding affinity toward protein targets when employed as chelating agents [ ]. These findings underscore why chemists prioritize synthesizing derivatives like our featured compound when developing next-generation radiopharmaceuticals.

The synthesis methodology employed today reflects cutting-edge advancements highlighted by [ ]'s team who reported a solvent-free approach using microwave-assisted conditions [ ]. This method achieves yields exceeding % while minimizing environmental footprint—a significant improvement over traditional Friedel-Crafts protocols requiring hazardous catalysts [ ]. Our product embodies these optimized synthetic pathways through its precise substitution pattern achieved via sequential electrophilic aromatic substitution steps under controlled temperature regimes [ ]. Such controlled preparation ensures purity levels exceeding % required for preclinical trials.

In medicinal chemistry contexts, has emerged as a promising scaffold within anticancer drug development programs [ ]. Its ability to form stable Schiff base complexes under physiological conditions makes it ideal for constructing targeted prodrugs [ ]. A notable study published last year demonstrated how incorporating this molecule into conjugated systems enabled selective delivery mechanisms against tumor cells expressing specific membrane receptors [ ]. Furthermore,iodo-dichlorinatedbenzaldehydes show promise as substrates for click chemistry reactions when paired with azide-functionalized biomolecules [ ], opening avenues toward bioconjugate technologies.

Spectroscopic characterization confirms its structural integrity through characteristic peaks observed across analytical platforms:
- FTIR spectra reveal strong carbonyl stretching vibrations around cm⁻¹ alongside distinct absorption bands indicative of halogen bonding interactions
- NMR analyses exhibit singlets diagnostic of aryl iodide groups at ppm (NMR) alongside triplet patterns corresponding to chlorine environments
- Mass spectrometry confirms accurate mass measurements consistent with theoretical values calculated using modern computational tools
These attributes make it indispensable during multi-step organic syntheses where precise structural verification is critical prior proceeding toward final product isolation.

Current research trends emphasize leveraging such structurally defined intermediates within total synthesis campaigns targeting complex natural products [ ]. A groundbreaking paper published earlier this year detailed how strategic utilization allowed researchers achieve unprecedented yields during asymmetric catalysis steps—crucial when producing enantiopure pharmaceutical precursors [ ]. In polymer science applications,dichloro-iode substituted aromatics

Storage considerations align with contemporary laboratory practices emphasizing inert atmosphere preservation techniques recommended by ACS guidelines [ ]. Its crystalline nature facilitates convenient handling under ambient conditions provided moisture exposure remains controlled below % relative humidity levels—a specification validated through accelerated aging tests conducted according ISO standards last quarter[ ] . This ensures researchers maintain optimal reactivity profiles during extended storage periods typical for multi-phase experimental protocols.

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